PKG drug G1
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Overview
Description
PKG drug G1, formally known as 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-4-imidazolidinone, is an activator of protein kinase GIα (PKGIα). This compound is primarily used in scientific research to study its effects on vasodilation and blood pressure regulation. It has shown significant potential in reducing mean arterial pressure in models of hypertension .
Mechanism of Action
Target of Action
PKG drug G1 primarily targets Protein Kinase G Iα (PKG Iα) . This protein plays a crucial role in several biological processes, including the regulation of smooth muscle relaxation, platelet function, sperm metabolism, cell division, and nucleic acid synthesis . The drug specifically targets the C42 site of PKG Iα .
Mode of Action
This compound interacts with its target by inducing the oxidative activation of PKG Iα . This interaction results in the vasodilation of isolated resistance blood vessels and a decrease in blood pressure . The drug’s mode of action is unique and differs from current therapies .
Biochemical Pathways
This compound affects the cGMP-dependent protein kinase pathway . This pathway is implicated in a variety of biological processes, including smooth muscle relaxation, platelet function, sperm metabolism, cell division, and nucleic acid synthesis . The activation of PKG Iα by this compound leads to the phosphorylation of a number of biologically important targets .
Pharmacokinetics
It is known that the drug induces the oxidation of pkg iα, a marker of activation, in the aorta in a mouse model of angiotensin ii-induced hypertension . It decreases mean arterial pressure in the same model when administered at a dose of 20 mg/kg per day for four days .
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of U-46619-precontracted mesenteric arteries isolated from wild-type mice . In a mouse model of angiotensin II-induced hypertension, the drug decreases mean arterial pressure .
Action Environment
It is known that the drug’s effects are observed in amouse model of angiotensin II-induced hypertension , suggesting that the drug’s efficacy may be influenced by the presence of certain disease states.
Preparation Methods
The synthesis of PKG drug G1 involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-1H-indole-3-carbaldehyde and thiosemicarbazide.
Reaction Conditions: These starting materials undergo a condensation reaction in the presence of a suitable solvent such as ethanol.
Cyclization: The intermediate product is then cyclized to form the imidazolidinone ring.
Purification: The final product is purified using recrystallization techniques to achieve a purity of ≥98%.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.
Chemical Reactions Analysis
PKG drug G1 undergoes several types of chemical reactions:
Oxidation: It induces oxidation of PKGIα, a marker of activation, in the aorta in models of hypertension.
Substitution: The indole and imidazolidinone rings provide sites for electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PKG drug G1 has a wide range of scientific research applications:
Chemistry: It is used to study the activation mechanisms of protein kinases and their role in cellular signaling pathways.
Industry: While its industrial applications are limited, this compound serves as a valuable tool in pharmaceutical research and development.
Comparison with Similar Compounds
PKG drug G1 is unique in its ability to activate PKGIα and induce vasodilation. Similar compounds include:
Rp-8-CPT-cGMPS: An inhibitor of PKGIα, used to study the opposite effects of PKG activation.
GSK690693: Another kinase inhibitor with different target specificity.
Ipatasertib: A kinase inhibitor used in cancer research.
This compound stands out due to its specific activation of PKGIα and its potential therapeutic applications in cardiovascular diseases.
Properties
IUPAC Name |
4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJCCABLAZZIEJ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(NC(=S)N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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